molecular formula C8H10N2O2 B1595404 Ethyl pyridin-3-ylcarbamate CAS No. 6276-11-5

Ethyl pyridin-3-ylcarbamate

Cat. No. B1595404
CAS RN: 6276-11-5
M. Wt: 166.18 g/mol
InChI Key: YLRSARVOZNPQKX-UHFFFAOYSA-N
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Description

Ethyl pyridin-3-ylcarbamate is an organic compound with the empirical formula C8H10N2O2 . It has a molecular weight of 166.18 .


Molecular Structure Analysis

The molecular structure of Ethyl pyridin-3-ylcarbamate involves cyclic amide-water-pyridine moieties . The primary hydrogen bonding and aggregation in these carbamates involve these moieties as dimers about inversion centres .


Physical And Chemical Properties Analysis

Ethyl pyridin-3-ylcarbamate is a solid compound . Its SMILES string is O=C(OCC)NC1=CN=CC=C1 .

Scientific Research Applications

1. Field: Chemistry Ethyl pyridin-3-ylcarbamate is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 . It’s used in proteomics research .

4. Results or Outcomes The outcomes of using Ethyl pyridin-3-ylcarbamate also depend on the specific research context. For instance, it has been used in the synthesis of pyridine derivatives, which are important heterocyclic compounds with a wide range of biological activities .

1. Field: Proteomics Research Ethyl pyridin-3-ylcarbamate is used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and their functions.

4. Results or Outcomes The outcomes of using Ethyl pyridin-3-ylcarbamate in proteomics research would also depend on the specific research context. For instance, it could potentially aid in the identification and analysis of proteins in a given sample .

5. Field: Synthesis of Substituted Carbamates Ethyl pyridin-3-ylcarbamate can be used in the synthesis of substituted carbamates . Carbamates are organic compounds derived from carbamic acid and are used in a variety of applications, including as pesticides, fungicides, and pharmaceuticals.

8. Results or Outcomes The outcomes of using Ethyl pyridin-3-ylcarbamate in the synthesis of substituted carbamates would depend on the specific synthesis route and the desired product .

1. Field: Proteomics Research Ethyl pyridin-3-ylcarbamate is used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and their functions.

4. Results or Outcomes The outcomes of using Ethyl pyridin-3-ylcarbamate in proteomics research would also depend on the specific research context. For instance, it could potentially aid in the identification and analysis of proteins in a given sample .

5. Field: Synthesis of Substituted Carbamates Ethyl pyridin-3-ylcarbamate can be used in the synthesis of substituted carbamates . Carbamates are organic compounds derived from carbamic acid and are used in a variety of applications, including as pesticides, fungicides, and pharmaceuticals.

8. Results or Outcomes The outcomes of using Ethyl pyridin-3-ylcarbamate in the synthesis of substituted carbamates would depend on the specific synthesis route and the desired product .

Safety And Hazards

Ethyl pyridin-3-ylcarbamate is classified as an eye irritant (Eye Irrit. 2) under the GHS classification . Precautionary measures include avoiding eye contact and seeking medical attention if eye irritation persists .

properties

IUPAC Name

ethyl N-pyridin-3-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-2-12-8(11)10-7-4-3-5-9-6-7/h3-6H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLRSARVOZNPQKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50284277
Record name ethyl pyridin-3-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50284277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl pyridin-3-ylcarbamate

CAS RN

6276-11-5
Record name 6276-11-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36455
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl pyridin-3-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50284277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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